molecular formula C15H10ClFO3 B11816214 C15H10ClFO3

C15H10ClFO3

Cat. No.: B11816214
M. Wt: 292.69 g/mol
InChI Key: BDSHMGXWHAUBBP-UHFFFAOYSA-N
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Description

3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid, also known as (E)-3-(2-(2-chloro-4-fluorophenoxy)phenyl)acrylic acid, is a chemical compound with the molecular formula C15H10ClFO3 and a molecular weight of 292.69 g/mol . This compound is characterized by the presence of a chlorofluorophenoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid typically involves the reaction of 2-(2-chloro-4-fluorophenoxy)benzaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.

    Substitution: The chlorofluorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of propanoic acid derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-fluorophenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of a prop-2-enoic acid.

    2-(3-chloro-4-fluorophenoxy)acetic acid: Another structural isomer with different positioning of the chlorine and fluorine atoms.

Uniqueness

3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chlorofluorophenoxy group with a prop-2-enoic acid moiety makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[2-(2-chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO3/c16-12-9-11(17)6-7-14(12)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-9H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSHMGXWHAUBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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